molecular formula C13H17NO4S B8096224 5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid

5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid

Cat. No.: B8096224
M. Wt: 283.35 g/mol
InChI Key: FOXNJSQMHMEWBP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiophene-2-carboxylic acid core with a cyclopropyl substituent at the 5-position. The cyclopropane ring is functionalized with a tert-butoxycarbonylamino (Boc) group in a (1R,2R) configuration. The Boc group serves as a protective moiety for amines, enhancing stability during synthesis .

Properties

IUPAC Name

5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-6-7(8)9-4-5-10(19-9)11(15)16/h4-5,7-8H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXNJSQMHMEWBP-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the thiophene ring, and the attachment of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to study the effects of cyclopropyl and thiophene-containing molecules on biological systems.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and thiophene ring can interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-carboxylic Acid Derivatives

5-Isopropylthiophene-2-carboxylic Acid
  • Structure: Replaces the cyclopropyl-Boc-amino group with an isopropyl substituent.
  • Key Differences :
    • Solubility : The isopropyl group increases hydrophobicity compared to the polar Boc-cyclopropyl group.
    • Synthetic Utility : Lacks the Boc-protected amine, limiting its use in peptide coupling or targeted drug delivery .
Methyl 5-((tert-Butoxycarbonyl)amino)thiophene-2-carboxylate (CAS 666853-39-0)
  • Structure : Methyl ester derivative of the target compound.
  • Key Differences :
    • Reactivity : The methyl ester acts as a prodrug, requiring hydrolysis to release the active carboxylic acid.
    • Lipophilicity : Higher logP value (predicted 2.8 vs. 1.5 for the acid), enhancing membrane permeability .

Cyclopropane-Containing Analogs

(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid (CAS 88335-86-8)
  • Structure : Cyclopropane with methoxycarbonyl and carboxylic acid groups.
  • Synthetic Applications: Used as a rigid scaffold in medicinal chemistry but with distinct reactivity due to ester vs. amide linkages .
Tasimelteon (CAS 609799-22-6)
  • Structure : Cyclopropylmethyl group attached to a benzofuran core.
  • Key Differences :
    • Biological Target : Acts as a melatonin receptor agonist, highlighting how cyclopropyl groups can enhance receptor binding in neuroactive compounds.
    • Pharmacokinetics : The benzofuran moiety increases metabolic stability compared to thiophene derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Predicted logP
Target Compound C₁₄H₁₉NO₄S 297.37 Thiophene-2-COOH, Boc-cyclopropyl 1.5
5-Isopropylthiophene-2-carboxylic Acid C₈H₁₀O₂S 170.23 Thiophene-2-COOH, isopropyl 2.3
Methyl 5-(Boc-amino)thiophene-2-carboxylate C₁₁H₁₅NO₄S 257.31 Thiophene-2-COOMe, Boc-amino 2.8
(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-COOH C₆H₈O₄ 144.13 Cyclopropane-COOH, COOMe 0.9

Research Findings

  • Boc Group Utility : The Boc-protected amine in the target compound enhances stability during solid-phase synthesis, as seen in related thiophene derivatives .
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound improves aqueous solubility (∼15 mg/mL) over its methyl ester counterpart (∼2 mg/mL), critical for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.